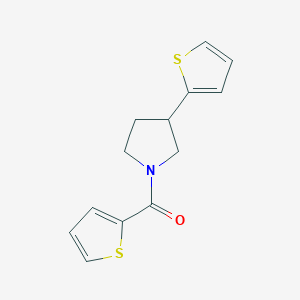
Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to a series of compounds known as 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives . These compounds have been found to exhibit favorable antifungal activity .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The structures of these compounds are usually confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its relation to other thiophene derivatives. The structures of these compounds are typically confirmed using various spectroscopic techniques .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Compounds related to Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and analyzed for their crystal structures, demonstrating isomorphism and obeying the chlorine-methyl exchange rule. These studies highlight the complexity and disorder within these structures, emphasizing their significance in crystallography and the challenges in detecting isomorphism through data mining procedures (V. Rajni Swamy et al., 2013).
Antitumor Activity
Thienopyridine and benzofuran derivatives, including those structurally similar to this compound, have been identified as potent anti-tumor agents, revealing diverse structure-activity relationships. These findings underscore the compound's potential in developing new cytotoxic agents for cancer therapy (I. Hayakawa et al., 2004).
Spectroscopic Properties and Solvent Effects
Research into the spectroscopic properties of related compounds has provided insights into how structure and environment influence these properties. For instance, the study of singlets excited-states in various solvents highlights the importance of molecular structure on the optical behavior of these compounds, which could have implications for their use in material science and photophysics (I. A. Z. Al-Ansari, 2016).
Chemosensors for Metal Ions
Compounds structurally related to this compound have been synthesized and characterized as chemosensors for transition metal ions, such as Cu2+. These studies demonstrate the potential of thiophen-based compounds in detecting and quantifying metal ions, indicating their usefulness in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Antimicrobial Activities
Organotin(IV) complexes derived from compounds similar to this compound have been synthesized and demonstrated to possess antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (H. Singh et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIOLOQOOYAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)
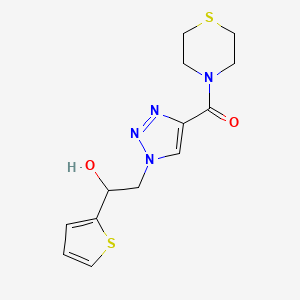

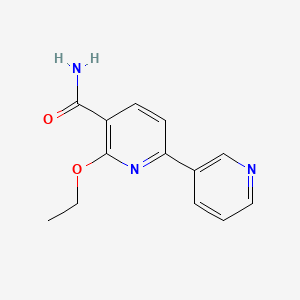
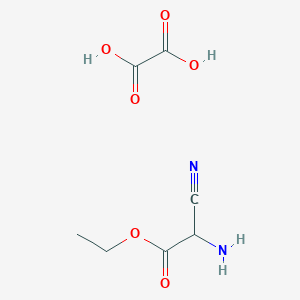
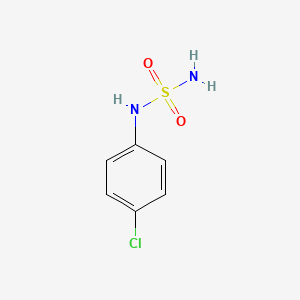
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)
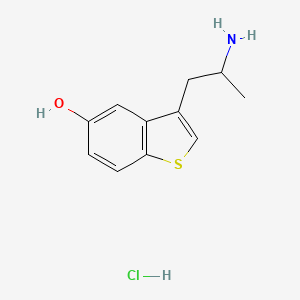
![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)
![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)
